molecular formula C26H32N4O4S B2433131 N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894881-71-1

N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Cat. No.: B2433131
CAS No.: 894881-71-1
M. Wt: 496.63
InChI Key: QIANTMYXTXCZSB-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a useful research compound. Its molecular formula is C26H32N4O4S and its molecular weight is 496.63. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-propylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O4S/c1-5-16-35-24-23(18-6-8-19(32-2)9-7-18)28-26(29-24)12-14-30(15-13-26)25(31)27-21-11-10-20(33-3)17-22(21)34-4/h6-11,17H,5,12-16H2,1-4H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIANTMYXTXCZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2(CCN(CC2)C(=O)NC3=C(C=C(C=C3)OC)OC)N=C1C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential clinical applications.

Chemical Structure and Properties

The compound is characterized by a triazole ring structure with multiple methoxy and propylthio substituents. Its molecular formula is C20H24N4O4SC_{20}H_{24}N_4O_4S, with a molecular weight of approximately 428.5 g/mol. The presence of methoxy groups enhances lipophilicity, potentially improving bioavailability.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of triazole compounds have been shown to induce apoptosis in various cancer cell lines. A study on related compounds demonstrated an EC50 of 2 nM for apoptosis induction in breast cancer models, suggesting that this compound may have comparable efficacy in targeting cancer cells .

Antimicrobial Activity

Recent evaluations of similar triazole-based compounds have shown moderate antimicrobial activity against a range of bacterial and fungal strains. Testing against standard references such as Streptomycin and Nystatin indicated that these compounds could serve as potential candidates for antimicrobial therapy . The specific activity of this compound remains to be thoroughly investigated.

Neuropharmacological Effects

Emerging studies suggest that triazole derivatives can interact with neurotransmitter systems. For instance, compounds targeting delta opioid receptors (DORs) have shown promise in treating chronic pain and neurological disorders . While direct studies on the compound's interaction with DORs are lacking, its structural similarities to known DOR agonists warrant further exploration into its neuropharmacological potential.

Synthesis and Evaluation

A recent synthesis study focused on derivatives of triazolo[4,3-a][1,8]naphthyridines highlighted the importance of structural modifications in enhancing biological activity. The synthesized compounds were tested for their antimicrobial efficacy and showed promising results . This indicates a pathway for evaluating the biological activity of this compound through similar methodologies.

Comparative Analysis

A comparative analysis of various triazole derivatives reveals that modifications in substituents significantly influence biological activity. For example:

Compound NameActivity TypeEC50 (nM)Reference
Triazole AAnticancer2
Triazole BAntimicrobialModerate
N-(2,4-Dimethoxyphenyl) TriazoleNeuropharmacologicalTBD

Scientific Research Applications

Anticancer Activity

One of the most promising applications of this compound is its potential as an anticancer agent. Research has demonstrated that compounds with similar structural characteristics exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of triazaspiro compounds can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting that N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide may possess similar properties.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxicity of related triazaspiro compounds against prostate cancer and melanoma cell lines. The results indicated that these compounds could effectively inhibit tumor growth, leading to further investigation into their mechanisms of action and potential therapeutic applications .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Compounds containing methoxy groups and spiro structures have been reported to exhibit antibacterial and antifungal properties. Preliminary studies indicate that this compound may inhibit the growth of certain bacterial strains.

Research Findings

Research conducted on similar compounds has shown effective inhibition against Gram-positive and Gram-negative bacteria. This opens avenues for exploring the compound as a lead structure for developing new antimicrobial agents .

Neuroprotective Effects

Emerging studies suggest that compounds with triazole and spiro structures may exhibit neuroprotective effects. These effects could be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

Potential Mechanisms

The neuroprotective mechanisms may involve:

  • Inhibition of excitotoxicity
  • Reduction of oxidative stress
  • Modulation of inflammatory pathways

Research into these mechanisms is ongoing to ascertain the specific neuroprotective capabilities of this compound .

Synthesis and Structural Variations

The synthesis of this compound has been explored through various synthetic routes involving coupling reactions and modifications to enhance its biological activity.

Synthetic Approaches

Common synthetic strategies include:

  • Coupling with different aryl groups to modify biological activity
  • Introduction of various substituents to optimize pharmacological profiles

These strategies are crucial for developing analogs with improved efficacy and selectivity for specific biological targets .

Drug Development Potential

Given its diverse biological activities, this compound holds promise as a candidate for drug development. Its structural features allow for modifications that can lead to enhanced potency and reduced side effects.

Q & A

Basic: What are the key synthetic routes for N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide?

The synthesis typically involves multi-step organic reactions:

  • Core Formation : Cyclization reactions to construct the spirocyclic triazaspiro[4.5]decadiene framework, often using ketones or amines as precursors .
  • Functionalization : Introduction of the methoxyphenyl and propylthio groups via nucleophilic substitution or coupling reactions (e.g., Suzuki or Buchwald-Hartwig) .
  • Carboxamide Attachment : Amide bond formation between the spirocyclic core and the 2,4-dimethoxyphenyl group using carbodiimide-based coupling agents .
    Optimization : Reaction conditions (temperature, solvent polarity, catalysts like Pd for cross-couplings) are critical for yield and purity. For example, inert atmospheres may prevent oxidation of sulfur-containing moieties .

Basic: What analytical techniques are essential for characterizing the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituent positions and confirms spirocyclic geometry via distinct splitting patterns .
  • X-ray Crystallography : Resolves absolute stereochemistry and validates the spirocyclic conformation .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and detects isotopic patterns for sulfur atoms .
  • HPLC-PDA/MS : Assesses purity (>95%) and detects trace impurities .

Advanced: How can researchers optimize reaction yields during synthesis?

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may enhance cyclization, while THF improves solubility of intermediates .
  • Temperature Gradients : Gradual heating (e.g., 60°C to 110°C) minimizes side reactions during cyclization .
  • Purification : Use silica gel chromatography with gradient elution (hexane/EtOAc to CH₂Cl₂/MeOH) to isolate the carboxamide product .

Advanced: What is the hypothesized mechanism of action for this compound in biological systems?

  • Enzyme Inhibition : Structural analogs (e.g., triazaspiro derivatives) inhibit Dipeptidyl Peptidase IV (DPP-IV) via competitive binding to the catalytic site, as shown in kinetic assays .
  • Receptor Targeting : The spirocyclic core may mimic peptide backbones, enabling interactions with G-protein-coupled receptors (GPCRs) .
  • Validation : Use fluorescence polarization assays or surface plasmon resonance (SPR) to measure binding affinity to proposed targets .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for liver targets) and control for batch-to-batch compound purity .
  • Orthogonal Validation : Pair enzymatic assays (e.g., DPP-IV inhibition) with cellular models (e.g., glucose uptake in 3T3-L1 adipocytes) .
  • Structural Confirmation : Re-analyze bioactive batches via X-ray crystallography to rule out polymorphic variations .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

  • Systematic Substitution : Modify the propylthio group to ethylthio or benzylthio to assess sulfur’s role in potency .
  • Methoxy Positioning : Synthesize analogs with 3-methoxy or 2,5-dimethoxy phenyl groups to probe steric/electronic effects .
  • Biological Testing : Screen analogs against a panel of targets (e.g., kinases, proteases) to identify selectivity profiles .

Advanced: What methods detect and quantify impurities in synthesized batches?

  • LC-MS/MS : Identifies sulfoxide byproducts (from propylthio oxidation) and quantifies them against calibrated standards .
  • 1H NMR with Spike-in Experiments : Detects residual solvents (e.g., DMF) at ppm-level sensitivity .
  • Elemental Analysis : Verifies stoichiometric ratios of sulfur and nitrogen to confirm purity .

Basic: How stable is this compound under varying storage conditions?

  • Thermal Stability : Store at -20°C in inert atmospheres (argon) to prevent oxidation of the propylthio group .
  • Photodegradation : Protect from UV light; amber vials reduce decomposition of methoxy groups .
  • Solution Stability : Use anhydrous DMSO for stock solutions to avoid hydrolysis of the carboxamide .

Advanced: What computational approaches predict binding modes with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with DPP-IV’s catalytic triad (Ser630, Asp708, His740) .
  • MD Simulations : Run 100-ns trajectories to assess stability of the spirocyclic core in binding pockets .
  • QSAR Modeling : Train models on IC50 data from analogs to predict activity of novel derivatives .

Advanced: How does this compound compare to structurally related analogs in preclinical studies?

  • Potency : Compared to N-(3-chlorophenyl)-substituted analogs, the 2,4-dimethoxyphenyl group enhances solubility but reduces DPP-IV inhibition by ~20% .
  • Selectivity : The propylthio moiety decreases off-target kinase binding compared to methylthio derivatives .
  • Pharmacokinetics : LogP calculations (e.g., via ChemAxon) predict improved blood-brain barrier penetration over bulkier analogs .

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